molecular formula C26H33N3O5 B11399828 N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide

Cat. No.: B11399828
M. Wt: 467.6 g/mol
InChI Key: WOJSPDJYFXNCJI-UHFFFAOYSA-N
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Description

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide is a complex organic compound featuring a 1,2,5-oxadiazole ring, which is known for its diverse applications in medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide group, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., Lewis acids, bases) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly those containing the 1,2,5-oxadiazole ring, which is a versatile pharmacophore.

Biology

Biologically, compounds containing the 1,2,5-oxadiazole ring have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer agents. This specific compound could be explored for similar applications.

Medicine

In medicinal chemistry, the compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for drug development, particularly in areas such as cancer therapy or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.

Mechanism of Action

The mechanism by which N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide exerts its effects would depend on its specific application. Generally, compounds with the 1,2,5-oxadiazole ring can interact with enzymes or receptors, inhibiting their activity or modulating their function. The dipropoxyphenyl and propan-2-ylphenoxy groups may enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide may offer unique properties due to the specific arrangement of its functional groups. This could result in distinct biological activity or chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H33N3O5

Molecular Weight

467.6 g/mol

IUPAC Name

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-propan-2-ylphenoxy)propanamide

InChI

InChI=1S/C26H33N3O5/c1-6-14-31-22-13-10-20(16-23(22)32-15-7-2)24-25(29-34-28-24)27-26(30)18(5)33-21-11-8-19(9-12-21)17(3)4/h8-13,16-18H,6-7,14-15H2,1-5H3,(H,27,29,30)

InChI Key

WOJSPDJYFXNCJI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=C(C=C3)C(C)C)OCCC

Origin of Product

United States

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